Cas no 1354004-06-0 ([(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester)
![[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1354004-06-0x500.png)
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [(R)-1-(2-amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- (R)-tert-Butyl (1-(2-aminoacetyl)piperidin-3-yl)carbamate
- AM95965
- [(R)-1-(2-Aminoacetyl)piperidin-3-yl]carbamic acid tert-butyl ester
- [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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- インチ: 1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m1/s1
- InChIKey: NHGPFNYOEORMBH-SECBINFHSA-N
- ほほえんだ: O(C(C)(C)C)C(N[C@H]1CN(C(CN)=O)CCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 312
- トポロジー分子極性表面積: 84.7
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083259-500mg |
R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester |
1354004-06-0 | 500mg |
£854.00 | 2022-03-01 |
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl esterに関する追加情報
Comprehensive Overview of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1354004-06-0)
The compound [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1354004-06-0) is a chiral piperidine derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a tert-butyl carbamate group and an amino acetyl moiety, makes it a valuable intermediate for drug discovery, particularly in the development of protease inhibitors and neuromodulators. With the growing demand for enantiomerically pure compounds in medicinal chemistry, this molecule has garnered significant attention due to its stereospecificity and versatility.
In recent years, the pharmaceutical industry has seen a surge in interest around peptidomimetics and small molecule modulators, where [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester plays a pivotal role. Researchers frequently search for its synthetic applications, stability under physiological conditions, and compatibility with coupling reagents like HATU or EDC. Additionally, its CAS No. 1354004-06-0 is often referenced in patent literature for novel therapeutic agents targeting metabolic disorders and CNS diseases.
From a synthetic chemistry perspective, the tert-butyloxycarbonyl (Boc) protecting group in this compound ensures selective deprotection during multi-step reactions, a feature highly valued in peptide synthesis. The (R)-configuration of the piperidine ring further enhances its utility in asymmetric catalysis, aligning with the industry's shift toward greener and more efficient chiral auxiliaries. Discussions on platforms like SciFinder and Reaxys often highlight its use in fragment-based drug design (FBDD) and combinatorial libraries.
Beyond its chemical properties, [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is also explored in computational chemistry. Molecular docking studies leverage its scaffold to predict binding affinities for G-protein-coupled receptors (GPCRs), a hot topic in AI-driven drug discovery. Queries like "Boc-protected amino piperidine derivatives" or "chiral building blocks for CNS drugs" frequently link back to this compound, underscoring its relevance in modern research.
Quality control and analytical characterization of CAS No. 1354004-06-0 are equally critical. Techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify enantiomeric purity and batch consistency—key concerns for regulatory compliance. The compound's stability data under various pH conditions is another frequently searched topic, particularly for formulation scientists.
In summary, [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exemplifies the intersection of synthetic utility and therapeutic potential. Its applications span from preclinical drug development to material science, making it a cornerstone in contemporary organic and medicinal chemistry. As the field advances toward personalized medicine, the demand for such high-precision intermediates is expected to rise exponentially.
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